2-[(2-methyl-1,3-benzothiazol-5-yl)hydrazinylidene]cyclohexane-1,3-dione
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Overview
Description
2-[(2-methyl-1,3-benzothiazol-5-yl)hydrazinylidene]cyclohexane-1,3-dione is a complex organic compound that features a benzothiazole ring fused with a hydrazinylidene group and a cyclohexane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-1,3-benzothiazol-5-yl)hydrazinylidene]cyclohexane-1,3-dione typically involves the condensation of 2-methyl-1,3-benzothiazole-5-carbohydrazide with cyclohexane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-1,3-benzothiazol-5-yl)hydrazinylidene]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the hydrazinylidene group can participate in nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the hydrazinylidene group.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
2-[(2-methyl-1,3-benzothiazol-5-yl)hydrazinylidene]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-methyl-1,3-benzothiazol-5-yl)hydrazinylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3-benzothiazole: A simpler benzothiazole derivative with similar chemical properties.
Cyclohexane-1,3-dione: The cyclohexane moiety without the benzothiazole ring.
Benzothiazole derivatives: Compounds with various substituents on the benzothiazole ring.
Uniqueness
2-[(2-methyl-1,3-benzothiazol-5-yl)hydrazinylidene]cyclohexane-1,3-dione is unique due to its combination of a benzothiazole ring and a hydrazinylidene-cyclohexane-1,3-dione moiety. This unique structure imparts specific chemical reactivity and biological activity that is not observed in simpler analogs.
Properties
IUPAC Name |
2-[(2-methyl-1,3-benzothiazol-5-yl)hydrazinylidene]cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-8-15-10-7-9(5-6-13(10)20-8)16-17-14-11(18)3-2-4-12(14)19/h5-7,16H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNLUXIGIVEGOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NN=C3C(=O)CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(S1)C=CC(=C2)NN=C3C(=O)CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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